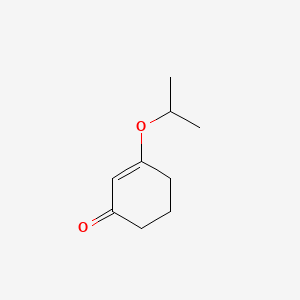

3-Isopropoxycyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Isopropoxycyclohex-2-en-1-one is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic Conjugate (Michael) Additions

The enone system facilitates 1,4-addition reactions with nucleophiles. In palladium-catalyzed γ-arylations, 3-isopropoxycyclohex-2-en-1-one reacts with aryl halides to form γ-arylated products. For example:

| Reaction Components | Conditions | Product Yield | Reference |

|---|---|---|---|

| This compound + PhI | Pd(OAc)₂, Xantphos, K₃PO₄, 100°C | 82% |

This reaction proceeds via oxidative addition of the aryl halide to palladium, followed by nucleophilic attack at the γ-position of the enone .

Transetherification Reactions

The isopropoxy group undergoes exchange with alcohols under catalytic conditions. In continuous flow systems, transetherification with methanol produces 3-methoxycyclohex-2-en-1-one:

| Starting Material | Catalyst | Temperature | Residence Time | Conversion | Selectivity |

|---|---|---|---|---|---|

| This compound + MeOH | Amberlyst-15 | 60°C | 30 min | 95% | >99% |

Mechanistic studies suggest acid-catalyzed nucleophilic substitution at the ether oxygen, with the reaction rate influenced by alcohol nucleophilicity and steric effects .

Reduction Pathways

Hydrogenation and transfer hydrogenation selectively reduce the carbonyl or double bond:

Carbonyl Reduction

Using NaBH₄ in ethanol at 0°C:

-

Product : 3-Isopropoxycyclohex-2-en-1-ol

-

Yield : 78% (isolated)

-

Stereochemistry : Predominant cis-diol formation due to steric hindrance from the isopropoxy group .

Double Bond Reduction

Catalytic hydrogenation (H₂, Pd/C) yields:

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl, H₂O/THF), the compound undergoes ring-opening to form linear ketones. Base treatment (NaOH, EtOH) induces retro-aldol cleavage, generating cyclopentanone derivatives .

Diels-Alder Reactions

As a dienophile, it reacts with electron-rich dienes (e.g., 1,3-butadiene derivatives):

| Diene | Conditions | Cycloadduct Yield | Endo:Exo Ratio |

|---|---|---|---|

| 1-Methoxy-1,3-butadiene | Toluene, 80°C | 67% | 4:1 |

The isopropoxy group directs endo selectivity through secondary orbital interactions .

Oxidative Transformations

Oxidation with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the double bond:

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes:

| Alkene Partner | Solvent | Quantum Yield | Major Product |

|---|---|---|---|

| Ethylene | Hexane | 0.32 | Bicyclo[4.2.0]octan-7-one |

This compound’s versatility stems from its dual functionality (enone + ether), enabling applications in pharmaceutical intermediates and materials science. Experimental protocols emphasize temperature control and catalyst selection to optimize regioselectivity and minimize side reactions.

Propriétés

Numéro CAS |

58529-72-9 |

|---|---|

Formule moléculaire |

C9H14O2 |

Poids moléculaire |

154.21 g/mol |

Nom IUPAC |

3-propan-2-yloxycyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-7(2)11-9-5-3-4-8(10)6-9/h6-7H,3-5H2,1-2H3 |

Clé InChI |

IISFUJKHMFGYOU-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC(=O)CCC1 |

SMILES canonique |

CC(C)OC1=CC(=O)CCC1 |

Key on ui other cas no. |

58529-72-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.